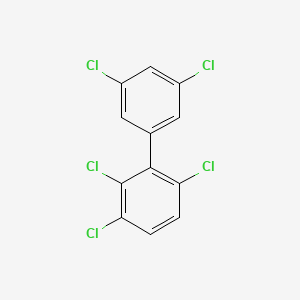

2,3,3',5',6-Pentachlorobiphenyl

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGFMDPEJCJZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074198 | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-10-5 | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P780301P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Synthesis and Purification of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119) for Research Applications

This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of 2,3,3',5',6-Pentachlorobiphenyl, also known as PCB-119. Intended for researchers, scientists, and professionals in drug development, this document details robust methodologies, explains the rationale behind experimental choices, and offers insights to ensure the production of high-purity PCB-119 for scientific investigation.

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have been the subject of extensive research due to their persistence in the environment and potential health effects. 2,3,3',5',6-Pentachlorobiphenyl (PCB-119) is a specific congener within this class. The availability of pure, individual PCB congeners is crucial for toxicological studies, the development of analytical standards, and research into their metabolic pathways and environmental fate. This guide focuses on a reproducible and well-documented approach to the synthesis and purification of PCB-119, emphasizing safety, purity, and analytical validation.

Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling

While several methods exist for the synthesis of PCBs, the Suzuki-Miyaura cross-coupling reaction is often favored due to its high selectivity, good to excellent yields, and the use of less toxic starting materials compared to traditional methods like the Cadogan reaction.[1][2] The Suzuki coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[1][3]

For the synthesis of the asymmetrically substituted 2,3,3',5',6-Pentachlorobiphenyl, a strategic disconnection approach points to the coupling of a di-chlorinated phenylboronic acid with a tri-chlorinated aryl halide, or vice-versa. A plausible and effective route is the coupling of 2,5-dichlorophenylboronic acid with 1-bromo-2,3,5-trichlorobenzene .

Causality of Reagent Selection

The choice of a brominated aryl halide over a chlorinated one is deliberate. The carbon-bromine bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, which often requires more specialized and sensitive catalyst systems. This difference in reactivity allows for more reliable and efficient coupling under standard Suzuki conditions. The use of a boronic acid provides a stable and easily handleable source of the second aryl group.

Detailed Experimental Protocol: Synthesis of PCB-119

This protocol is adapted from established procedures for the synthesis of structurally similar PCB congeners.[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,5-Dichlorophenylboronic acid | ≥98% | Commercially available |

| 1-Bromo-2,3,5-trichlorobenzene | ≥98% | Commercially available |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially available |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially available |

| Toluene | Anhydrous, ≥99.8% | Commercially available |

| Ethanol | Reagent grade | Commercially available |

| Deionized Water | ||

| Celite® | Commercially available | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available |

Step-by-Step Synthesis Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,5-dichlorophenylboronic acid (1.0 equivalents), 1-bromo-2,3,5-trichlorobenzene (1.1 equivalents), and toluene (20 mL).

-

Degassing: Stir the mixture for 15 minutes under a gentle stream of nitrogen to ensure an inert atmosphere.

-

Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and a 2 M aqueous solution of sodium carbonate (2.5 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Figure 1: Workflow for the synthesis of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119).

Purification of 2,3,3',5',6-Pentachlorobiphenyl

The crude product from the Suzuki coupling will likely contain unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[5] Column chromatography is an effective method for isolating the desired PCB-119.

Purification Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable eluent system, such as hexane or a hexane:dichloromethane gradient.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry-loaded sample to the top of the column.

-

Elution: Elute the column with the chosen solvent system. PCBs are relatively non-polar, so they will elute with non-polar solvents.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC or GC-MS to identify those containing the pure PCB-119.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3,3',5',6-Pentachlorobiphenyl.

Figure 2: Purification workflow for 2,3,3',5',6-Pentachlorobiphenyl (PCB-119).

Analytical Characterization and Quality Control

The identity and purity of the synthesized PCB-119 must be rigorously confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for the identification and quantification of PCBs.

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | 50 °C (hold 3 min), then ramp to 280 °C at 10 °C/min (hold 6 min) |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Safety and Handling of Polychlorinated Biphenyls

PCBs are classified as persistent organic pollutants and are known to be toxic. Therefore, all handling and synthesis of PCBs must be conducted with strict adherence to safety protocols.

-

Engineering Controls: All work should be performed in a certified chemical fume hood with adequate ventilation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves at all times.

-

Waste Disposal: All PCB-contaminated waste, including solvents, glassware, and PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.

-

Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up PCB spills.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and purification of 2,3,3',5',6-Pentachlorobiphenyl (PCB-119). By employing the Suzuki-Miyaura coupling reaction and following the outlined purification and analytical procedures, researchers can obtain high-purity PCB-119 for their studies. The emphasis on understanding the rationale behind the experimental choices and strict adherence to safety protocols will ensure the successful and safe execution of this synthesis.

References

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-43. [Link]

-

Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205-4211. [Link]

-

Unknown. (n.d.). † 1H-NMR and 13C-NMR Spectra. Unknown Source. [Link]

-

Joshi, S. N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(7), 1045-1054. [Link]

-

Kania-Korwel, I., et al. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 56(6), 543-51. [Link]

-

PubChem. (n.d.). 2,3',4,5',6-Pentachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

-

Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. University of Kentucky X-Ray Crystallography Facility. [Link]

-

Atta-ur-Rahman. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. [Link]

-

Sundström, G. (1973). Polychlorinated biphenyls part 2, synthesis of some tetra-. SciSpace. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Kania-Korwel, I., et al. (2017). Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice. Environmental Health Perspectives, 125(7), 077005. [Link]

-

Kitano, R., et al. (n.d.). An analytical method for environmental pollutants using GC×GC-MS/MS with ultra-fast MRM switching mode Dioxin. Shimadzu. [Link]

-

Unknown. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown Source. [Link]

-

Shimadzu. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Shimadzu. [Link]

-

G. M. Rishton, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 724-732. [Link]

-

Toledo, V. V., et al. (2015). Screening method for rapid determination of polychlorinated biphenyls in transformer oil by liquid-liquid extraction and gas chromatography-mass spectrometry. Journal of the Chilean Chemical Society, 60(2), 2938-2941. [Link]

-

Kolehmainen, E., et al. (2002). Synthesis, Structures and Spectroscopy of Polychlorinated Dihydrocamphenes. An Experimental and Theoretical Study. ResearchGate. [Link]

-

Waligorski, P., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3719. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Scilit. [Link]

-

Unknown. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Unknown Source. [Link]

-

Li, S., et al. (2024). Liquid-liquid extraction of 3,3'-dichlorobiphenyl (PCB11) and its hydroxylated metabolites from animal blood/serum. Protocols.io. [Link]

-

Edirisinghe, L. (2026). Synthesis of Precursors of Cycloparaphenylenes Using Ullmann Coupling. ResearchGate. [Link]

-

Saha, B., et al. (2011). Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions. Green Chemistry, 13(6), 1545-1549. [Link]

-

Velocity Scientific Solutions. (n.d.). Polychlorinated Biphenyls and Related Compounds Working With Small Quantities PCB Purities BZ Numbers. Velocity Scientific Solutions. [Link]

-

Aronica, M. C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 6(44), 12217-12222. [Link]

-

Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Cromlab. [Link]

-

Liu, J., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 30(9), 1930. [Link]

-

Sato, K., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Figshare. [Link]

Sources

- 1. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: CAS 68194-10-5 (2,3,3',5',6-Pentachlorobiphenyl) – Physicochemical Profiling, Toxicokinetics, and Analytical Workflows

Executive Summary

As a persistent organic pollutant (POP) and a critical certified reference material, CAS 68194-10-5 , commonly known as PCB 113 , occupies a unique position in environmental toxicology and analytical chemistry. Unlike the highly publicized "dioxin-like" coplanar PCBs, PCB 113 is a di-ortho substituted pentachlorobiphenyl. This specific substitution pattern forces the molecule into a non-coplanar conformation, fundamentally altering its toxicological profile. Rather than binding the Aryl Hydrocarbon Receptor (AhR), PCB 113 acts as a non-dioxin-like PCB (NDL-PCB), targeting alternative intracellular pathways such as the Constitutive Androstane Receptor (CAR) and Ryanodine Receptors (RyR).

This technical guide provides researchers, toxicologists, and drug development professionals with an authoritative breakdown of PCB 113's physicochemical properties, its non-canonical mechanisms of action, and field-proven, self-validating experimental protocols for its quantification and biological assessment.

Physicochemical Properties & Synonyms

The structural identity of PCB 113 dictates its environmental persistence and lipophilicity. The presence of five chlorine atoms—specifically two at the ortho positions (2 and 6)—creates severe steric hindrance across the biphenyl bridge. According to the, this high degree of halogenation results in extreme hydrophobicity (Log Kow ~6.6), driving its bioaccumulation in lipid-rich tissues.

The quantitative physical properties of the neat compound, as verified by, are summarized below:

| Property | Quantitative Value |

| CAS Number | 68194-10-5 |

| IUPAC Name | 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene |

| Common Synonyms | PCB 113, 2,3,3',5',6-Pentachlorobiphenyl, BZ# 113 |

| Molecular Formula | C₁₂H₅Cl₅ |

| Molecular Weight | 326.43 g/mol |

| Melting Point | 59–60 °C |

| Boiling Point | >350 °C |

| Flash Point | >100 °C |

| Log Kow (Octanol-Water) | ~6.6 |

Structural Causality and Mechanism of Action (Toxicokinetics)

The biological activity of a PCB congener is strictly governed by its three-dimensional conformation. Because PCB 113 possesses chlorine atoms at the 2 and 6 positions, the steric repulsion between these bulky halogens prevents the two phenyl rings from adopting a flat, planar alignment.

Why does this matter? Coplanar PCBs are isostereomers of 2,3,7,8-TCDD and bind the AhR with high affinity. The non-coplanar structure of PCB 113 practically abolishes AhR binding. Instead, toxicological profiles established by the and the reveal that NDL-PCBs operate via two primary non-AhR mediated pathways:

-

Hepatic Enzyme Induction (Phenobarbital-like): PCB 113 acts as a ligand for the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) in the cytosol. Upon binding, the complex translocates to the nucleus, upregulating the expression of CYP2B and CYP3A family enzymes.

-

Neurotoxicity via Calcium Dysregulation: NDL-PCBs bind allosterically to Ryanodine Receptors (RyR) located on the endoplasmic reticulum. This binding stabilizes the receptor in an "open" state, leading to unregulated Ca²⁺ efflux into the cytosol, which disrupts intracellular signaling cascades critical for neurodevelopment.

Figure 1: Intracellular signaling pathways of di-ortho PCB 113 via RyR and CAR/PXR activation.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic explanation (causality) to bridge the gap between theoretical chemistry and benchtop execution.

Protocol 1: Isotope-Dilution HRGC/HRMS for Environmental Matrices

Objective: Unambiguous quantification of trace PCB 113 in complex biological or environmental matrices. Self-Validating Mechanism: This workflow employs an isotope-dilution strategy. By spiking a known amount of ¹³C₁₂-labeled PCB 113 into the raw sample prior to any chemical manipulation, the method becomes self-correcting. Any analyte lost during extraction or cleanup is proportionally matched by the loss of the heavy isotope, ensuring the final mass spectrometric ratio remains an absolute reflection of the initial native concentration.

-

Step 1: Matrix Homogenization & Spiking. Homogenize 10 g of the sample matrix. Immediately spike with 1.0 ng of ¹³C₁₂-PCB 113 internal standard. Allow 30 minutes for equilibration.

-

Causality: Equilibration ensures the heavy isotope partitions into the matrix lipids identically to the native PCB 113, standardizing the extraction efficiency.

-

-

Step 2: Soxhlet Extraction. Extract the matrix using a 1:1 mixture of Hexane and Dichloromethane (DCM) for 16 hours.

-

Causality: The non-polar hexane targets the lipophilic PCBs, while DCM penetrates polar cellular structures, ensuring exhaustive recovery of the analyte.

-

-

Step 3: Destructive Acid-Silica Cleanup. Pass the concentrated extract through a multi-layer chromatography column containing concentrated sulfuric acid-impregnated silica gel.

-

Causality: PCBs possess highly stable, electron-deficient aromatic rings that resist strong acid degradation. Conversely, co-extracted biogenic lipids and aliphatic interferents are rapidly oxidized and retained on the column, yielding a pristine extract.

-

-

Step 4: HRGC/HRMS Acquisition. Inject 1 µL into a High-Resolution Gas Chromatograph coupled to a Magnetic Sector Mass Spectrometer (resolution >10,000). Monitor the exact masses for native (m/z 325.8804) and ¹³C-labeled (m/z 337.9207) molecular ions.

-

Causality: Operating at a mass resolution of 10,000 separates the PCB 113 signal from isobaric interferents (e.g., chlorinated diphenyl ethers), guaranteeing analytical trustworthiness.

-

Figure 2: Self-validating HRGC/HRMS analytical workflow for PCB 113 quantification.

Protocol 2: In Vitro Ryanodine Receptor (RyR) Allosteric Binding Assay

Objective: Quantify the neurotoxic potential of PCB 113 via its interaction with the RyR calcium channel. Self-Validating Mechanism: The assay utilizes [³H]-ryanodine, a radioligand that exclusively binds to the open conformation of the RyR. By running parallel controls with a known RyR antagonist (e.g., dantrolene) and a vehicle control, the system self-validates that any increase in radioactive signal is strictly due to PCB 113 stabilizing the open-channel state.

-

Step 1: Microsomal Isolation. Isolate endoplasmic reticulum (ER) microsomes from mammalian cortical tissue using differential ultracentrifugation (100,000 × g). Resuspend in a sucrose buffer.

-

Causality: This isolates the RyR-rich ER membranes from cytosolic interferents and proteases, providing a clean receptor matrix.

-

-

Step 2: Radioligand Incubation. Incubate 50 µg of microsomal protein with 1 nM [³H]-ryanodine and escalating concentrations of PCB 113 (0.1 µM to 10 µM) in a binding buffer containing 10 µM Ca²⁺.

-

Causality: The 10 µM Ca²⁺ concentration primes the RyR, making it sensitive to allosteric modulators. If PCB 113 acts as an activator, it forces the channel open, exposing the high-affinity [³H]-ryanodine binding site.

-

-

Step 3: Rapid Filtration & Quantification. Terminate the reaction after 2 hours by rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer. Quantify the retained beta-emission using a liquid scintillation counter.

-

Causality: Rapid filtration separates the receptor-bound radioligand from the free ligand, while the ice-cold wash buffer prevents the dissociation of the bound complex during the washing phase.

-

References

-

National Center for Biotechnology Information (PubChem). "2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087". PubChem Database. URL:[Link]

-

U.S. Environmental Protection Agency (EPA). "Background Information for PCBs - Interaction Profile for Persistent Chemicals". NCBI Bookshelf. URL:[Link]

-

Centers for Disease Control and Prevention (CDC). "Impact of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls on human and environmental health". CDC Stacks. URL: [Link]

The Ubiquitous Contaminant: An In-Depth Technical Guide to the Environmental Sources and Occurrence of PCB 113

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant environmental and health concern.[1] While much of the historical focus has been on the legacy Aroclor mixtures, a new chapter in PCB research is centered on non-Aroclor congeners that are unintentionally produced and released into the environment. Among these, 3,3',5,5'-tetrachlorobiphenyl (PCB 113) has emerged as a congener of interest due to its widespread detection and unique sources. This in-depth technical guide provides a comprehensive overview of the environmental sources, occurrence, fate, and analysis of PCB 113, tailored for researchers, scientists, and drug development professionals who require a deep understanding of this ubiquitous contaminant.

Introduction: The Rise of an Unintentional Contaminant

Polychlorinated biphenyls are a group of 209 individual congeners, each with a different number and position of chlorine atoms on the biphenyl structure.[1] This structural diversity leads to a wide range of physical and chemical properties, influencing their environmental persistence and toxicity.[2] Historically, PCBs were intentionally manufactured for a variety of industrial applications, including as dielectric fluids in transformers and capacitors, and as plasticizers in paints and caulks.[3] However, growing evidence of their environmental persistence, bioaccumulation, and adverse health effects led to a global ban on their production.[1]

Despite these regulations, certain PCB congeners, including PCB 113, are still being introduced into the environment. These are not remnants of historical use but are rather unintentional byproducts of various industrial processes.[4] The consistent detection of PCB 113 in diverse environmental matrices, from urban air to remote ecosystems, underscores the importance of understanding its sources and environmental behavior.

Primary Environmental Sources of PCB 113

The overwhelming body of evidence points to the pigment manufacturing industry as the primary source of PCB 113 in the environment.

Inadvertent Production in Pigment Synthesis

PCB 113 is a known byproduct in the manufacturing of certain azo and diarylide yellow pigments.[5] These pigments are used in a wide array of consumer products, including paints, inks, textiles, and plastics. The chemical synthesis of these pigments often involves chlorinated precursors and high temperatures, conditions that are conducive to the formation of PCBs. Specifically, the production of Pigment Yellow 113 has been identified as a significant source of this congener.

The causal link is the use of 3,3'-dichlorobenzidine as a starting material in the synthesis of some diarylide yellow pigments. During the diazotization and coupling reactions, side reactions can lead to the formation of various PCB congeners, with PCB 113 being a notable product.

Environmental Occurrence of PCB 113

The continuous release from pigmented products has led to the widespread presence of PCB 113 in various environmental compartments.

Atmospheric Presence

PCB 113 is frequently detected in both indoor and outdoor air.[6] In urban and industrial areas, atmospheric concentrations are generally higher, reflecting the greater density of sources such as painted surfaces and industrial emissions.[7] Its semi-volatile nature allows for atmospheric transport, leading to its detection in remote regions far from direct sources. Indoor air concentrations can be significantly elevated in buildings where materials containing these pigments are used.[6]

Aquatic Environments and Sediment

Wastewater treatment plants (WWTPs) are a significant conduit for PCB 113 to enter aquatic ecosystems.[4] Effluents from WWTPs that receive industrial discharges or runoff from urban areas can contain measurable levels of PCB 113. Due to its hydrophobicity, PCB 113 readily partitions from the water column and adsorbs to suspended particles, eventually settling into the sediment.[8] Sediments, therefore, act as a major sink and a long-term reservoir for PCB 113.[2] Sediment core studies have provided a historical record of PCB contamination, with layers corresponding to different periods of industrial activity.[9][10]

Biota and Bioaccumulation

The lipophilic nature of PCB 113 facilitates its accumulation in the fatty tissues of living organisms.[5] This leads to biomagnification, where the concentration of PCB 113 increases at successively higher trophic levels of the food web.[1] It has been detected in a variety of aquatic organisms, including algae, invertebrates, and fish.[8][11] The consumption of contaminated fish is a primary route of human exposure to PCBs.[12]

Table 1: Reported Concentrations of PCB 113 in Various Environmental Matrices

| Environmental Matrix | Location | Concentration Range | Reference |

| Indoor Air | Urban Schools, USA | 4–665 pg/m³ (as part of ΣOH-PCBs) | [6] |

| Outdoor Air | Urban/Industrial, South Africa | Not individually reported, but present | [13] |

| Wastewater Effluent | Undisclosed WWTP | Detected, concentrations vary with weather | [4] |

| Sediment | French Peri-alpine Lakes | Fluxes of 0.05-290 ng·cm⁻²·yr⁻¹ (total PCBs) | [2][14] |

| Sediment | Mississippi River Delta | Detected in cores | [9] |

| Biota (Fish) | Various US Locations | Mean concentrations of tetra-PCBs: 0.696 ppm | [12] |

| Biota (Seaweed) | New Bedford Harbor, USA | Up to 95-99 mg/kg (total PCBs) | [11] |

Environmental Fate and Transport

The environmental behavior of PCB 113 is governed by its physicochemical properties and susceptibility to transformation processes.

Persistence and Transport

Like other PCBs, PCB 113 is resistant to degradation, leading to its persistence in the environment.[1] Its semi-volatility allows for long-range atmospheric transport. In aquatic systems, its low water solubility and high octanol-water partition coefficient (Kow) result in strong partitioning to organic matter in soil and sediment.

Biodegradation

The biodegradation of PCBs is a slow process, particularly for more highly chlorinated congeners. However, as a tetrachlorobiphenyl, PCB 113 is more susceptible to aerobic biodegradation than its more chlorinated counterparts.[15] Microorganisms, such as certain species of Pseudomonas and Burkholderia, can degrade lower-chlorinated PCBs through the biphenyl degradation pathway.[16][17] This process typically involves dioxygenase enzymes that introduce hydroxyl groups to the biphenyl rings, leading to ring cleavage and eventual mineralization.[16] Anaerobic dechlorination, where chlorine atoms are removed, can also occur, transforming higher chlorinated PCBs into less chlorinated congeners that can then be aerobically degraded.[17]

Photodegradation

Photodegradation is another potential transformation pathway for PCBs in the environment. PCBs can absorb ultraviolet (UV) light, leading to the cleavage of carbon-chlorine bonds and the removal of chlorine atoms.[18] The photodegradation of PCBs can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as photosensitizers.[19] The degradation products of PCB photodegradation are typically less chlorinated biphenyls.[18]

Analytical Methodologies

The accurate quantification of PCB 113 in complex environmental matrices requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for PCB analysis.

Experimental Protocol: Analysis of PCB 113 in Sediment by GC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of PCB 113 in sediment samples.

1. Sample Preparation and Extraction:

-

Objective: To extract PCB 113 from the sediment matrix.

-

Procedure:

-

Homogenize the sediment sample to ensure uniformity.

-

Weigh approximately 10 g of the homogenized sediment into a clean extraction thimble.

-

Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C₁₂-PCB 113) to correct for extraction and cleanup losses.

-

Perform Soxhlet extraction for 16-24 hours using a suitable solvent mixture, such as hexane:acetone (1:1 v/v).[20]

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

2. Extract Cleanup:

-

Objective: To remove interfering compounds from the extract.

-

Procedure:

-

Pass the concentrated extract through a multi-layer silica gel column to remove lipids and other polar interferences.

-

A Florisil column can also be used for further cleanup.[21]

-

Elute the PCBs from the column with a non-polar solvent like hexane.

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

3. Instrumental Analysis by GC-MS/MS:

-

Objective: To separate, identify, and quantify PCB 113.

-

Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for PCB analysis.[22]

-

Injector: Splitless injection is commonly employed for trace analysis.

-

Oven Program: A temperature gradient is used to separate the PCB congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all congeners.

-

-

MS/MS Conditions:

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for PCB 113 and its labeled internal standard are monitored.

-

Quantification: The concentration of PCB 113 is determined by comparing the peak area of the native congener to that of the labeled internal standard and referencing a calibration curve.

-

4. Quality Assurance/Quality Control (QA/QC):

-

Objective: To ensure the accuracy and reliability of the analytical data.

-

Procedures:

-

Method Blanks: Analyze a blank sample with each batch to check for contamination.[23]

-

Matrix Spikes: Spike a duplicate sample with a known amount of PCB 113 to assess matrix effects and recovery.

-

Laboratory Control Samples: Analyze a certified reference material to verify the accuracy of the method.[24]

-

Surrogate Standards: Monitor the recovery of surrogate compounds (added to every sample) to assess the efficiency of the sample preparation process.[25]

-

Calibration Verification: Analyze a calibration standard periodically to ensure the instrument's response remains stable.[23]

-

Visualization of Key Processes

Sources and Environmental Pathways of PCB 113

Caption: Environmental sources and pathways of PCB 113.

Analytical Workflow for PCB 113 in Sediment

Caption: Analytical workflow for PCB 113 in sediment.

Conclusion

PCB 113 serves as a stark reminder that even with stringent regulations on legacy persistent organic pollutants, unintentional sources can lead to their continued presence and widespread distribution in the environment. The primary association of PCB 113 with pigment manufacturing highlights the need for a life-cycle approach to chemical management, considering not only the intended products but also the potential for inadvertent byproduct formation. For researchers and scientists, a thorough understanding of the sources, occurrence, and environmental fate of PCB 113 is crucial for accurate risk assessment, the development of effective remediation strategies, and informing public health policies. The continued refinement of analytical methodologies will be essential for monitoring the environmental levels of this and other unintentionally produced PCBs and for evaluating the efficacy of any mitigation efforts.

References

Sources

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. Historical profiles of PCB in dated sediment cores suggest recent lake contamination through the "halo effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. battelle.org [battelle.org]

- 5. capemaywhalewatch.com [capemaywhalewatch.com]

- 6. Airborne PCBs and OH-PCBs inside and outside urban and rural U.S. schools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bioaccumulation of PCBs in aquatic biota from a tidal freshwater marsh ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Historical contamination of PAHs, PCBs, DDTs, and heavy metals in Mississippi River Delta, Galveston Bay and Tampa Bay sediment cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 11. researchgate.net [researchgate.net]

- 12. purdue.edu [purdue.edu]

- 13. PCBs in air, soil and milk in industrialized and urban areas of KwaZulu-Natal, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. Bioremediation of PCBs | Encyclopedia MDPI [encyclopedia.pub]

- 18. Degradation pathways of PCBs upon UV irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. OBPS Repository [repository.oceanbestpractices.org]

- 22. agilent.com [agilent.com]

- 23. mde.maryland.gov [mde.maryland.gov]

- 24. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 25. epa.gov [epa.gov]

Toxicological Profile and Analytical Methodologies for 2,3,3',5',6-Pentachlorobiphenyl (PCB 111): A Technical Guide

Executive Summary

Polychlorinated biphenyls (PCBs) represent a notoriously persistent class of environmental toxicants. Among the 209 possible congeners, 2,3,3',5',6-Pentachlorobiphenyl (PCB 111) occupies a unique toxicological niche. As a di-ortho-substituted congener, PCB 111 lacks the planar geometry required to agonize the Aryl hydrocarbon Receptor (AhR). Consequently, it is classified as a non-dioxin-like PCB (NDL-PCB). However, the absence of AhR affinity does not equate to benignity. Instead, PCB 111 exhibits potent neurotoxic and endocrine-disrupting properties driven by highly specific molecular interactions.

This whitepaper provides an authoritative, deep-dive technical guide into the toxicological profile, metabolic fate, and analytical quantification of PCB 111, designed specifically for researchers, toxicologists, and drug development professionals navigating the complexities of persistent organic pollutants (POPs).

Physicochemical Properties & Quantitative Data

The toxicokinetics of PCB 111 are fundamentally dictated by its physicochemical properties. Its high lipophilicity drives bioaccumulation, while its specific substitution pattern dictates its receptor affinity[1].

| Property | Value | Causality / Toxicological Relevance |

| IUPAC Name | 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | Defines the exact spatial arrangement of chlorine atoms. |

| CAS Registry Number | 68194-10-5 | Unique identifier for regulatory and analytical tracking. |

| Molecular Formula | C₁₂H₅Cl₅ | Pentachlorinated biphenyl congener. |

| Molecular Weight | 326.4 g/mol | Determines the primary mass-to-charge (m/z) ratio in MS analysis. |

| Substitution Pattern | Di-ortho (positions 2, 6) | Steric clash forces a non-coplanar, non-dioxin-like geometry. |

| Lipophilicity (LogP) | ~6.5 | Drives extreme bioaccumulation in adipose and lipid-rich neural tissues. |

Structural Causality and Molecular Mechanisms of Toxicity

The toxicodynamics of PCB 111 are fundamentally dictated by its stereochemistry. The presence of chlorine atoms at the 2 and 6 (ortho) positions induces severe steric clash between the two phenyl rings. This forces the molecule into an orthogonal, non-coplanar conformation, rendering it incapable of high-affinity AhR binding[2]. Its toxicological profile is instead dominated by two primary NDL mechanisms:

-

Neurotoxicity via Ryanodine Receptors (RyR): Unlike coplanar PCBs that mediate toxicity via slow gene transcription, PCB 111 acts directly on intracellular ion channels. It binds with high affinity to Ryanodine Receptors (RyR) on the endoplasmic reticulum of neurons. This binding stabilizes the channel in an open conformation, triggering a massive, unregulated efflux of Ca²⁺ into the cytosol. The resulting calcium dyshomeostasis leads to excitotoxicity, oxidative stress, and impaired synaptic plasticity—the hallmarks of PCB-induced neurodevelopmental deficits.

-

Endocrine Disruption via Transthyretin (TTR): The parent PCB 111 molecule is not the sole toxicophore. Its hydroxylated metabolites (OH-PCBs) bear a striking structural resemblance to the thyroid hormone thyroxine (T4). These metabolites competitively bind to Transthyretin (TTR), the primary thyroid hormone transport protein in cerebrospinal fluid and serum, displacing T4 and causing localized hypothyroidism in developing brain tissues[3].

Figure 1: Dual toxicity mechanisms of PCB 111 via neurotoxic and endocrine disruption pathways.

Toxicokinetics and Biotransformation

Due to its high lipophilicity, PCB 111 rapidly partitions into adipose tissue and lipid-rich neural compartments following exposure. Hepatic clearance is heavily reliant on biotransformation by Cytochrome P450 enzymes. NDL-PCBs like PCB 111 activate the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), which in turn upregulate CYP2B and CYP3A expression[4].

These enzymes hydroxylate PCB 111 into multiple phase I metabolites, notably 4-OH-PCB 111 , 6-OH-PCB 111 , 2'-OH-PCB 111 , and 4'-OH-PCB 111 [3]. While hydroxylation increases water solubility for eventual biliary and renal excretion, it paradoxically increases the molecule's endocrine-disrupting potency (via TTR binding) before elimination.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , utilizing internal controls to definitively prove causality and eliminate experimental artifacts.

In Vitro Neurotoxicity Assessment (RyR-Mediated Calcium Imaging)

This protocol isolates the RyR-mediated mechanism of PCB 111 using pharmacological validation controls.

-

Step 1: Cell Culture & Dye Loading: Seed primary hippocampal neurons in 96-well plates. Load cells with 2 µM Fluo-4 AM for 30 minutes.

-

Causality: The acetoxymethyl (AM) ester allows the dye to cross the lipid bilayer. Once inside, endogenous esterases cleave the AM group, trapping the active, Ca²⁺-sensitive fluorophore in the cytosol.

-

-

Step 2: Baseline Acquisition: Record baseline fluorescence (Ex/Em: 494/506 nm) for 2 minutes. Administer 1 µM Ryanodine as a positive control to confirm RyR functionality in the specific cell batch.

-

Step 3: PCB 111 Administration: Expose cells to 10 µM PCB 111 dissolved in DMSO.

-

Critical Parameter: Final DMSO concentration must remain <0.1% (v/v) to prevent solvent-induced membrane permeabilization, which would yield false-positive calcium spikes.

-

-

Step 4: Pharmacological Validation (Self-Validation): In a parallel cohort, pre-treat cells with 50 µM Dantrolene (a specific RyR antagonist) prior to PCB 111 exposure.

-

Causality: If PCB 111-induced Ca²⁺ efflux is completely abolished by Dantrolene, the protocol self-validates that the observed toxicity is exclusively RyR-mediated, ruling out non-specific membrane disruption.

-

High-Resolution GC-MS/MS Quantification Workflow

This protocol ensures absolute quantitative accuracy of PCB 111 in complex biological matrices via isotope dilution.

-

Step 1: Isotope Dilution (Internal Standardization): Spike 1.0 g of the biological sample with 5 ng of ¹³C₁₂-labeled PCB 111.

-

Causality: By introducing a mass-labeled isotopologue before any sample handling, any subsequent physical loss of the analyte during extraction or signal suppression during MS ionization affects both the native and labeled compounds equally. The ratio remains constant, ensuring absolute accuracy.

-

-

Step 2: Liquid-Liquid Extraction (LLE): Homogenize the sample in a 1:1 (v/v) mixture of Hexane and Dichloromethane (DCM).

-

Causality: This specific non-polar solvent blend perfectly matches the lipophilicity of PCB 111, maximizing partitioning from the aqueous phase while minimizing the co-extraction of polar cellular debris.

-

-

Step 3: Acidified Silica Gel Clean-up: Pass the organic extract through a multi-layer column containing concentrated sulfuric acid-impregnated silica gel.

-

Causality: Biological lipids will severely foul the GC column and suppress MS ionization. Sulfuric acid aggressively oxidizes and destroys these lipids. Because PCBs are highly stable and resistant to strong acids, PCB 111 elutes completely intact.

-

-

Step 4: HRGC-MS/MS Analysis: Inject 1 µL into a Gas Chromatograph equipped with a non-polar DB-5MS capillary column, coupled to a Triple Quadrupole Mass Spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions (e.g., m/z 326 → 256 for native; 338 → 268 for ¹³C₁₂-labeled).

Figure 2: Self-validating HRGC-MS/MS analytical workflow for precise PCB 111 quantification.

Regulatory Risk Assessment

While individual NDL-PCBs like PCB 111 are rarely regulated in isolation, they contribute significantly to the total toxic burden of environmental PCB mixtures. According to the [5], PCB mixtures are known to cause neurodevelopmental and reproductive damage. Furthermore, the U.S. Environmental Protection Agency (EPA) classifies PCB mixtures as "probable human carcinogens," and the International Agency for Research on Cancer (IARC) classifies them as Group 1 (carcinogenic to humans)[6].

References

-

2,3,3',5',6-Pentachlorobiphenyl | CID 63087 . Source: PubChem (National Center for Biotechnology Information). URL:[Link]

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs) . Source: National Institutes of Health (PMC). URL:[Link]

-

Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors . Source: MDPI Toxics. URL:[Link]

-

Toxicological Profile for Polychlorinated Biphenyls (PCBs) . Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link]

Sources

- 1. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iris.who.int [iris.who.int]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Metabolic Pathways and Toxicokinetics of 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) in Mammalian Systems

Executive Summary

2,3,3',5',6-Pentachlorobiphenyl (PCB 113) is a highly lipophilic, persistent organic pollutant belonging to the non-dioxin-like class of polychlorinated biphenyls [2]. Understanding its metabolic fate is critical for toxicologists and drug development professionals modeling xenobiotic clearance and endocrine disruption. This whitepaper provides an in-depth mechanistic analysis of the Phase I and Phase II biotransformation of PCB 113 in mammals, detailing the cytochrome P450 (CYP)-mediated formation of hydroxylated metabolites (OH-PCBs) and providing a self-validating experimental framework for in vitro pharmacokinetic profiling.

Structural Biochemistry and CYP Affinity

The metabolic trajectory of any PCB congener is strictly governed by its chlorination pattern. PCB 113 (IUPAC: 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene) possesses a 2,3,6-trichlorinated A-ring and a 3,5-dichlorinated B-ring [2].

The presence of two ortho-chlorines (positions 2 and 6) creates significant steric hindrance, restricting the rotation of the biphenyl bond. This forces the molecule into a non-coplanar conformation. Consequently, PCB 113 is a poor ligand for the Aryl Hydrocarbon Receptor (AhR) and is not primarily metabolized by the CYP1A family (which favors planar substrates). Instead, it is preferentially oxidized by the CYP2B and CYP3A families , which accommodate bulky, non-planar xenobiotics [4].

Core Metabolic Pathways

Phase I: Cytochrome P450-Mediated Oxidation

The rate-limiting step in PCB 113 clearance is hepatic oxidation. The CYP2B isozymes target the adjacent unsubstituted carbon atoms on the biphenyl rings (e.g., C4–C5 on the A-ring, and C2'–C3' on the B-ring).

-

Epoxidation: The CYP enzyme inserts an oxygen atom across the double bond of adjacent unsubstituted carbons, forming a highly reactive, electrophilic arene oxide (epoxide) intermediate.

-

The NIH Shift: To regain aromaticity, the unstable arene oxide undergoes a spontaneous intramolecular rearrangement known as the NIH shift. This results in the formation of stable, monohydroxylated metabolites (OH-PCBs).

Phase II: Conjugation and the Mercapturic Acid Pathway

Once hydroxylated, the metabolites undergo Phase II conjugation to increase hydrophilicity for biliary or urinary excretion. They serve as substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .

Alternatively, if the reactive arene oxide escapes the NIH shift, it can be intercepted by Glutathione S-transferase (GST) . The resulting glutathione conjugate is processed via the mercapturic acid pathway, cleaved by C-S lyase, and methylated to form methylsulfonyl PCBs (MeSO₂-PCBs). Unlike glucuronides, MeSO₂-PCBs are highly lipophilic and persistently accumulate in hepatic and pulmonary tissues [1, 4].

Caption: Phase I and Phase II metabolic pathways of PCB 113 in mammalian hepatocytes.

Quantitative Data: Major Phase I Metabolites

The specific structural orientation of PCB 113 yields four primary hydroxylated metabolites in mammalian systems [1]. While metabolism is typically a detoxification mechanism, these OH-PCBs are notorious endocrine disruptors. They structurally mimic endogenous thyroxine (T4) and competitively bind to Transthyretin (TTR) , a primary thyroid hormone transport protein, leading to systemic hypothyroidism [3].

| Metabolite Nomenclature | Ballschmiter No. | Formation Mechanism | Toxicological Relevance |

| 4-OH-PCB 113 | 562 | CYP epoxidation at C4-C5 → NIH shift | High affinity for TTR; persistent in plasma |

| 5-OH-PCB 113 | 563 | CYP epoxidation at C4-C5 → NIH shift | Competitive T4 displacement; moderate half-life |

| 2'-OH-PCB 113 | 564 | CYP epoxidation at C2'-C3' → NIH shift | Minor metabolite; rapidly conjugated via UGT |

| 4'-OH-PCB 113 | 565 | Direct insertion / epoxidation at C3'-C4' | Sterically hindered formation; moderate TTR binding |

Experimental Protocol: In Vitro Microsomal Metabolism Assay

To accurately quantify the Phase I hydroxylation kinetics of PCB 113, researchers must utilize a self-validating in vitro assay using mammalian liver microsomes. This protocol is engineered to prevent false positives from auto-oxidation and to correct for matrix-induced signal suppression.

Step-by-Step Methodology

1. Reaction Mixture Preparation

-

Action: In a silanized glass vial, combine 1.0 mg/mL pooled mammalian liver microsomes, 0.1 M potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

-

Causality: Standard plastics absorb highly lipophilic PCBs, skewing kinetic data; silanized glass prevents non-specific binding. The physiological pH and Mg²⁺ are critical for the structural stability and electron-transfer efficiency of the CYP450-reductase complex.

2. Substrate Addition and Pre-incubation

-

Action: Add PCB 113 (dissolved in DMSO) to achieve a final concentration of 1–10 µM. Ensure final DMSO concentration remains <0.5% (v/v). Pre-incubate at 37°C for 5 minutes.

-

Causality: Organic solvents like DMSO act as competitive inhibitors to CYP enzymes at higher concentrations. Pre-incubation ensures the system reaches thermal equilibrium, preventing a lag phase in enzyme kinetics.

3. Initiation via NADPH Regenerating System

-

Action: Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality: Direct addition of NADPH is suboptimal for extended incubations because it rapidly degrades at 37°C. The regenerating system maintains a constant, steady-state electron flow to the CYP enzymes. (QC Note: Run a parallel blank omitting the regenerating system to rule out non-enzymatic auto-oxidation).

4. Quenching and Internal Standardization

-

Action: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Immediately spike the mixture with 10 ng of ¹³C₁₂-labeled 4-OH-PCB 113 (Internal Standard).

-

Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity. Spiking the ¹³C-IS before extraction—rather than before analysis—ensures that any analyte loss during the subsequent liquid-liquid extraction is mathematically corrected in the final quantification.

5. Extraction and Derivatization

-

Action: Extract the quenched mixture twice with hexane/methyl tert-butyl ether (MTBE) (1:1, v/v). Evaporate the organic layer under gentle nitrogen flow. Derivatize the residue using diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Causality: OH-PCBs are highly polar and exhibit severe peak tailing on standard non-polar GC columns. Derivatization (methylation or silylation) masks the polar hydroxyl group, increasing volatility and ensuring sharp, quantifiable chromatographic peaks.

6. GC-MS/MS Quantification

-

Action: Analyze the derivatized extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Caption: Step-by-step experimental workflow for the in vitro metabolic profiling of PCB 113.

References

-

Grimm, F. A., et al. "Metabolism and metabolites of polychlorinated biphenyls (PCBs)." Environment International (2015). URL:[Link]

-

PubChem. "2,3,3',5',6-Pentachlorobiphenyl." National Center for Biotechnology Information (2026). URL:[Link]

-

Sandau, C. D., et al. "Identification of 4-Hydroxyheptachlorostyrene in Polar Bear Plasma and Its Binding Affinity to Transthyretin." Environmental Science & Technology (2000). URL:[Link]

-

IARC Working Group. "Polychlorinated Biphenyls and Polybrominated Biphenyls." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107 (2016). URL:[Link]

Bioaccumulation and biomagnification of 2,3,3',5',6-Pentachlorobiphenyl

An in-depth technical analysis of the bioaccumulation, trophic biomagnification, and toxicodynamics of 2,3,3',5',6-Pentachlorobiphenyl (PCB 113) requires a departure from traditional dioxin-like toxicity models. As a highly lipophilic, non-dioxin-like (NDL) congener, PCB 113 presents unique challenges in environmental risk assessment and neurotoxicology.

This guide synthesizes the physicochemical drivers of its accumulation with the mechanistic realities of its AhR-independent toxicity, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural Determinants and Physicochemical Profiling

Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) whose biological behavior is strictly dictated by their chlorine substitution patterns[1]. PCB 113 is characterized by chlorine substitutions at the 2 and 6 (ortho) positions.

From a thermodynamic and structural standpoint, this ortho-substitution induces severe steric hindrance, forcing the two benzene rings out of a planar conformation[2]. Because it cannot achieve a coplanar structure, PCB 113 exhibits negligible binding affinity for the Aryl hydrocarbon Receptor (AhR)—the primary target for dioxin-like compounds[3]. Instead, its high octanol-water partition coefficient (Log Kow) drives its partitioning out of aqueous matrices and into the lipid compartments of biological organisms, specifically adipose and hepatic tissues[4][5].

Table 1: Physicochemical and Toxicokinetic Parameters of PCB 113

| Parameter | Value / Description |

| IUPAC Name | 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene |

| Congener Designation | PCB 113 |

| Molecular Formula | C12H5Cl5 |

| Log Kow | ~6.6 |

| Primary Accumulation Sites | Adipose tissue, Hepatic tissue, Central Nervous System |

| Toxicity Classification | Non-Dioxin-Like (NDL) PCB |

| Primary Intracellular Target | Ryanodine Receptor (RyR) |

Trophic Biomagnification in Ecosystems

Bioaccumulation is fundamentally a mass-balance phenomenon where the rate of chemical uptake exceeds the rate of metabolic clearance and excretion. For PCB 113, its extreme lipophilicity (Log Kow ~6.6) ensures rapid bioconcentration from water into the lipid pools of phytoplankton and zooplankton.

As energy transfers up the trophic ladder, the contaminant biomagnifies. The Biomagnification Factor (BMF) for PCB 113 is consistently >1. Because apex predators lack the rapid metabolic pathways required to clear heavily chlorinated NDL-PCBs, the compound reaches critical neurotoxic thresholds in species such as large piscivorous fish and marine turtles[6].

Diagram 1: Trophic biomagnification logic of PCB 113 across aquatic food webs.

Metabolic Biotransformation and Endocrine Disruption

While PCB 113 is highly recalcitrant, it is subject to slow, Phase I hepatic biotransformation mediated by Cytochrome P450 (CYP450) enzymes[7]. The paradox of this metabolic process is that it often results in bioactivation rather than detoxification.

CYP-mediated oxidation yields hydroxylated metabolites (OH-PCBs), such as 4'-OH-PCB 113 and 5-OH-PCB 113[8]. These OH-PCBs possess structural homology to endogenous thyroid hormones (e.g., Thyroxine). This structural mimicry allows OH-PCBs to bind competitively to transthyretin (TTR) transport proteins in the blood, leading to prolonged plasma retention, placental transfer, and profound endocrine disruption[9].

Diagram 2: CYP450-mediated biotransformation and endocrine disruption pathway of PCB 113.

AhR-Independent Mechanisms of Neurotoxicity

Because the ortho-chlorines of PCB 113 prevent AhR binding, its toxicodynamics are governed by AhR-independent mechanisms[2][3]. The primary molecular target for NDL-PCBs is the Ryanodine Receptor (RyR), a critical intracellular calcium (Ca2+) release channel located on the endoplasmic reticulum.

PCB 113 sensitizes the RyR, stabilizing the channel in an open state. This leads to aberrant, high-frequency Ca2+ oscillations within the cell[1]. In the developing central nervous system, precise Ca2+ signaling is required for neuronal growth. The dysregulation caused by PCB 113 disrupts activity-dependent dendritic arborization and synapse formation, culminating in irreversible developmental neurotoxicity[2].

Diagram 3: AhR-independent neurotoxicity pathway mediated by Ryanodine Receptor (RyR) sensitization.

Validated Experimental Methodologies

To ensure high-fidelity data in toxicological and pharmacokinetic assessments, analytical and in vitro protocols must be rigorously controlled. Below are two self-validating workflows designed to isolate and interrogate PCB 113.

Protocol 1: Extraction and HRGC-HRMS Quantification of PCB 113 from Adipose Tissue

Rationale: Adipose tissue requires aggressive lipid removal prior to analysis. Failure to remove bulk lipids will result in GC column fouling and severe signal suppression during mass spectrometry[10].

-

Homogenization: Mince 1.0 g of adipose tissue. Homogenize in 10 mL of hexane/dichloromethane (1:1 v/v) spiked with a known concentration of 13C-labeled PCB 113 (Internal Standard).

-

Lipid Extraction: Sonicate the homogenate for 30 minutes at room temperature. Centrifuge at 3000 x g for 10 minutes and collect the organic supernatant.

-

Matrix Clean-up (Critical Step): Pass the extract through a multi-layer acidified silica gel column to oxidize and destroy bulk triglycerides. Follow immediately with a Florisil column to separate polar interferences from the non-polar PCBs.

-

Concentration: Evaporate the purified eluate under a gentle stream of high-purity nitrogen to a final volume of 50 µL in nonane.

-

Instrumental Analysis: Inject 1 µL into a High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC-HRMS) operating in electron ionization (EI) mode. Quantify the native PCB 113 against the 13C-labeled standard using the isotope dilution method to automatically correct for extraction losses[10].

Protocol 2: In Vitro Assessment of RyR Activation by PCB 113

Rationale: Measuring real-time intracellular Ca2+ dynamics provides direct functional validation of the AhR-independent neurotoxic mechanism[2].

-

Cell Culture: Culture primary murine cortical neurons on poly-D-lysine coated glass-bottom dishes until days in vitro (DIV) 10-14.

-

Fluorophore Loading: Incubate cells with 2 µM Fluo-4 AM (a Ca2+-sensitive fluorescent dye) for 30 minutes at 37°C. Wash thrice with artificial cerebrospinal fluid (aCSF) to remove extracellular dye.

-

Baseline Acquisition: Image cells using confocal microscopy (488 nm excitation) for 2 minutes to establish baseline Ca2+ oscillation frequencies.

-

PCB 113 Administration: Perfuse the imaging chamber with aCSF containing 1 µM PCB 113 (dissolved in <0.1% DMSO). Record the immediate spike in intracellular fluorescence.

-

Mechanistic Validation: To prove RyR dependence, pre-treat a parallel control group of neurons with 100 µM Ryanodine (a pharmacological RyR blocker) for 15 minutes prior to PCB 113 exposure. The complete absence of Ca2+ spikes in this cohort self-validates the RyR-specific mechanism[2].

References

-

Pessah, I. N., et al. "The developmental neurotoxicity of legacy vs. contemporary polychlorinated biphenyls (PCBs): Similarities and differences." National Institutes of Health (NIH). Available at:[Link]

-

Karkaba, A., et al. "Developmental polychlorinated biphenyl mixture exposure promotes selective neural alterations: An immunohistochemical study in adult rat offspring." Cambridge University Press. Available at:[Link]

-

National Center for Biotechnology Information. "2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087." PubChem. Available at:[Link]

-

Apex Chemicals. "Polychlorinated Biphenyl Standards (PCBs)." Apex Chemicals Co., Ltd. Available at:[Link]

-

Grimm, F. A., et al. "Metabolism and metabolites of polychlorinated biphenyls (PCBs)." National Institutes of Health (NIH). Available at:[Link]

-

Lehmler, H. J., et al. "Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs)." National Institutes of Health (NIH). Available at:[Link]

-

Yaghmour, F., et al. "Disease, Environment, and Pollution: Understanding Drivers Behind Tumour Outbreaks in Sea Turtles." CABI Digital Library. Available at:[Link]

-

International Agency for Research on Cancer (IARC). "4. MECHANISTIC AND OTHER RELEVANT DATA - Polychlorinated Biphenyls." National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Grimm, F. A., et al. "Metabolism and metabolites of polychlorinated biphenyls." ResearchGate. Available at:[Link]

-

National Research Council. "Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota." The National Academies Press. Available at:[Link]

Sources

- 1. Developmental polychlorinated biphenyl mixture exposure promotes selective neural alterations: An immunohistochemical study in adult rat offspring | Journal of Developmental Origins of Health and Disease | Cambridge Core [cambridge.org]

- 2. The developmental neurotoxicity of legacy vs. contemporary polychlorinated biphenyls (PCBs): Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4. MECHANISTIC AND OTHER RELEVANT DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexchemicals.co.th [apexchemicals.co.th]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]

High-Resolution Analytical Methods for the Detection of 2,3,3',5',6-Pentachlorobiphenyl (PCB 110)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Environmental Monitoring, Biological Matrix Screening, and Toxicological Assessments

Executive Summary & Analytical Strategy

2,3,3',5',6-Pentachlorobiphenyl (PCB 110) is a highly prevalent, non-dioxin-like polychlorinated biphenyl congener found extensively in legacy commercial mixtures (e.g., Aroclor 1242 and 1254)[1]. Due to its lipophilicity and persistence, PCB 110 bioaccumulates in complex biological matrices (such as serum and adipose tissue) and environmental sinks.

The primary analytical challenge in quantifying PCB 110 lies in matrix interference and isomeric co-elution . PCB 110 shares identical mass-to-charge (m/z) ratios with over 40 other pentachlorobiphenyls, many of which exhibit different toxicological profiles. To overcome this, this application note details a highly specific, self-validating protocol utilizing Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, leveraging orthogonal clean-up strategies and extended-length capillary chromatography[2][3].

The Self-Validating Framework: Isotope Dilution

A fundamental requirement for rigorous analytical chemistry is the establishment of a self-validating system. This protocol achieves absolute quantification accuracy by employing Isotope Dilution Mass Spectrometry (IDMS) .

By spiking the raw sample with a known concentration of isotopically labeled surrogate ( 13C12 -PCB 110) prior to any physical or chemical manipulation, the method inherently tracks and corrects for procedural variances. Any physical loss of the analyte during extraction, lipid removal, or sample concentration—as well as any matrix-induced ion suppression within the MS source—affects the native PCB 110 and the 13C12 -surrogate equally. Quantification via the Relative Response Factor (RRF) mathematically neutralizes these losses, ensuring that the final reported concentration is absolute and self-corrected[4].

Methodological Workflow

Workflow for the extraction, clean-up, and self-validating GC-MS analysis of PCB 110.

Quantitative Method Specifications

The following parameters are optimized for the trace-level detection of PCB 110, capable of achieving limits in the parts-per-trillion (ng/L or pg/g) range, consistent with EPA Method 1628[2].

| Parameter | Specification / Value | Causality & Rationale |

| Target Analyte | 2,3,3',5',6-Pentachlorobiphenyl | Major constituent of legacy Aroclor mixtures[1]. |

| Analytical Column | DB-5MS (60 m × 0.25 mm, 0.25 µm) | Extended 60-meter length is strictly required to resolve PCB 110 from co-eluting pentachloro-isomers[3]. |

| Native Quantifier Ion | m/z 325.9 | Primary molecular ion [M]⁺ for pentachlorobiphenyls. |

| Native Qualifier Ion | m/z 327.9 | Confirms the characteristic chlorine isotope cluster. |

| Internal Standard (IS) | 13C12 -PCB 110 | Provides the self-validating baseline for RRF calibration[4]. |

| IS Quantifier Ion | m/z 337.9 | +12 Da mass shift from the fully 13C -labeled carbon skeleton. |

| Est. Method Detection Limit | ~0.31 ng/L (Water Matrix) | Achieved via low-resolution GC/MS in SIM mode[2]. |

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation & Isotope Spiking

-

Homogenization : Accurately weigh an aliquot of the homogenized sample (e.g., 1.0 g of biological tissue or 10.0 g of soil) into a pre-cleaned extraction vessel.

-

Spiking : Fortify the sample with 10.0 µL of a 100 ng/mL 13C12 -PCB 110 surrogate standard solution.

-

Equilibration : Allow the spiked sample to equilibrate for 30 minutes in the dark.

-

Causality : Spiking the matrix before extraction guarantees that the surrogate standard experiences the exact same chemical environment and physical processing as the native analyte, forming the basis of the self-validating RRF calculation[4].

Phase 2: Pressurized Fluid Extraction (PFE)

-

Extraction : Extract the sample using PFE with high-purity methylene chloride at 100°C and 1500 psi for two static cycles of 5 minutes each[3].

-

Concentration : Concentrate the raw extract to approximately 2.0 mL using a gentle stream of high-purity nitrogen (N₂) in a heated water bath (35°C).

-

Causality : PFE utilizes elevated temperature and pressure to dramatically increase the kinetic energy and solvent penetration into the matrix pores, yielding higher extraction efficiencies for lipophilic PCBs compared to traditional Soxhlet methods, while minimizing solvent waste[3].

Phase 3: Orthogonal Clean-up Strategy

Biological and environmental extracts contain massive amounts of co-extracted materials that will rapidly degrade GC column performance and suppress MS ionization. We employ a two-dimensional, orthogonal clean-up approach based on NIST SRM 1588b protocols[3]:

-

Lipid Removal (SEC) : Inject the concentrated extract onto a Size Exclusion Chromatography (SEC) column. Collect the fraction corresponding to the molecular weight of PCBs (approx. 200–400 Da), discarding the early-eluting high-molecular-weight lipid fraction[3].

-

Polar Interference Removal (SPE) : Pass the SEC-cleaned fraction through a Solid Phase Extraction (SPE) cartridge packed with 5% deactivated alumina. Elute the PCBs with hexane.

-

Causality : SEC separates molecules purely by hydrodynamic volume, which is critical for stripping out bulky triglycerides. Subsequently, the deactivated alumina acts via adsorption, selectively trapping polar pigments and oxidized lipids while allowing the non-polar PCB 110 to pass through unhindered[3].

Phase 4: High-Resolution Chromatographic Separation

-

Injection : Inject 1.0 µL of the final cleaned extract (reconstituted in nonane) into the GC-MS inlet operated in splitless mode at 265°C[5].

-

Oven Temperature Program :

-

Initial hold at 70°C for 2.0 minutes.

-

Ramp to 150°C at 25°C/min.

-

Critical Separation Ramp : Ramp to 200°C at a shallow 3°C/min.

-

Ramp to 280°C at 8°C/min, hold for 15 minutes.

-

Final bake-out ramp to 310°C at 40°C/min, hold for 3 minutes[5].

-

-

Causality : The shallow 3°C/min ramp through the 150°C–200°C window is the most critical step of the protocol. Because PCB 110 shares highly similar boiling points and dipole moments with other pentachloro-congeners, this slow ramp maximizes the theoretical plate efficiency of the 60m DB-5MS column, ensuring baseline resolution of PCB 110[3][5].

Phase 5: Mass Spectrometric Detection & RRF Calibration

-

Acquisition : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 325.9, 327.9, and 337.9[2].

-

Quantification : Calculate the concentration of native PCB 110 using the Relative Response Factor (RRF) equation:

RRF=(AreaIS×ConcentrationNative)(AreaNative×ConcentrationIS)

-

Causality : SIM mode restricts the quadrupole to specific masses, drastically increasing the dwell time and signal-to-noise ratio, which lowers the Method Detection Limit (MDL) into the sub-ng/L range[2]. The RRF calculation finalizes the self-validating loop, outputting a concentration that is inherently corrected for all upstream losses[4].

References

-

Title : Review of Polychlorinated Biphenyl Congener Monitoring Methods - EPRI Source : epri.com URL :1

-

Title : Appendix D: Water Quality Monitoring Analytical PCB Methods - EPA Source : epa.gov URL : 2

-

Title : SUPPLEMENTARY MATERIAL: Chemicals Solvents used for pre-cleaning, clean-up, extraction and sample preparation - Royal Society Publishing Source : royalsocietypublishing.org URL : 5

-

Title : National Institute of Standards & Technology (SRM 1588b Certificate of Analysis) Source : nist.gov URL : 3

-

Title : Laboratory Study of Polychlorinated Biphenyl (PCB) Contamination and Mitigation in Buildings Part 3. Evaluation of the Encapsulation Method - EPA Source : epa.gov URL :4

Sources

Advanced Sample Preparation Techniques for the Extraction and Quantification of 2,3,3',5',6-Pentachlorobiphenyl (PCB-113) in Soil Matrices

Application Note & Protocol Guide Target Audience: Analytical Chemists, Environmental Toxicologists, and Researchers in Contaminant Profiling.

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I have designed this protocol to address the fundamental physicochemical challenges of extracting trace-level 2,3,3',5',6-Pentachlorobiphenyl (PCB-113) from complex soil matrices. PCB-113 is a highly lipophilic, pentachlorinated biphenyl congener characterized by extreme environmental persistence and low biodegradability[1].

In soil, PCB-113 strongly adsorbs to natural organic matter (NOM), humic acids, and becomes physically sequestered within the micropores of soil aggregates. Traditional techniques, such as Soxhlet extraction, rely on passive diffusion, which is highly time-consuming and solvent-intensive. To overcome these mass-transfer limitations, this protocol leverages Pressurized Fluid Extraction (PFE) —standardized as EPA Method 3545A[2]—paired with a Florisil Solid-Phase Cleanup (EPA Method 3620C)[3].

By applying elevated temperature and pressure, PFE keeps the extraction solvent in a liquid state above its atmospheric boiling point. This drastically decreases solvent viscosity and surface tension, allowing the solvent to deeply penetrate soil micropores and kinetically disrupt the strong hydrophobic solute-matrix interactions[4].

Physicochemical Properties & Causality of Solvent Selection

Understanding the properties of PCB-113 is critical for designing a self-validating extraction system. Because PCB-113 has a high octanol-water partition coefficient (Log Kow ), non-polar solvents like Hexane are required to efficiently partition the analyte out of the soil.

Table 1: Physicochemical Properties of PCB-113 and Extraction Implications

| Property | Value | Mechanistic Implication for Extraction |

| IUPAC Name | 2,3,3',5',6-Pentachlorobiphenyl | Defines the specific target congener structure[1]. |

| Molecular Formula | C12H5Cl5 | High halogenation increases thermal stability, allowing high-temp extraction (170°C). |

| Molecular Weight | 326.4 g/mol | Ideal mass range for GC-MS/MS Multiple Reaction Monitoring (MRM). |

| Log Kow | ~6.5 | Highly lipophilic; requires non-polar solvents (e.g., Hexane) for optimal recovery. |

| Water Solubility | < 0.01 mg/L | Necessitates complete moisture removal from soil to prevent solvent repulsion. |

Experimental Workflow